molecular formula C5H2BrCl2N B1521684 6-Bromo-2,3-dichloropyridine CAS No. 1033820-08-4

6-Bromo-2,3-dichloropyridine

Cat. No.: B1521684
CAS No.: 1033820-08-4
M. Wt: 226.88 g/mol
InChI Key: BBYIDUQXOFZISY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichloropyridine typically involves halogenation reactions. One common method includes the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often require a solvent such as acetic acid or chloroform and are carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.
  • Reduced pyridine derivatives.

Scientific Research Applications

6-Bromo-2,3-dichloropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Used in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial.

Properties

IUPAC Name

6-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIDUQXOFZISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673905
Record name 6-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033820-08-4
Record name 6-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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